The synthesis of cepharadione B has been achieved through a series of well-defined chemical reactions. The process begins with commercially available (2-bromophenyl)acetic acid, which is converted into an acid chloride using thionyl chloride. This intermediate is then reacted with methylamine under basic conditions to yield N-methylamide .
A key step in the synthesis involves the Suzuki coupling reaction, where the N-methylamide is coupled with 2,3-dimethoxyphenylboronic acid to produce a biaryl amide intermediate in quantitative yield. This step showcases the efficiency of Suzuki coupling in generating complex organic molecules . The subsequent formation of the dioxoaporphine structure involves treating the biaryl intermediate with phosgene and tin(IV) chloride, leading to the completion of the synthesis .
Cepharadione B exhibits a complex molecular structure characterized by multiple rings and functional groups typical of dioxoaporphines. The molecular formula for cepharadione B is CHNO, and its molecular weight is approximately 327.34 g/mol .
The structural analysis reveals that cepharadione B contains two carbonyl groups (C=O), which are integral to its biological activity as they play a role in interacting with biomolecules such as DNA. The stereochemistry and spatial arrangement of atoms within the molecule are crucial for its function and reactivity.
Cepharadione B undergoes various chemical reactions that are significant for its biological activity. Notably, it can participate in nucleophilic addition reactions due to the presence of electrophilic carbonyl groups. These reactions can lead to the formation of adducts with nucleophiles such as amino acids or nucleotides, potentially resulting in DNA damage—an aspect that underlies its anticancer properties .
Additionally, cepharadione B has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating its potential as an anticancer agent through mechanisms that may involve DNA intercalation or alkylation .
The mechanism by which cepharadione B exerts its biological effects primarily involves its interaction with DNA. It is believed that the compound induces DNA damage through oxidative stress or direct alkylation of DNA bases, leading to disruptions in replication and transcription processes .
Studies have shown that cepharadione B can activate cellular stress responses, including pathways related to apoptosis (programmed cell death). This activation is often mediated by upregulation of tumor suppressor proteins such as p53, which plays a critical role in maintaining genomic stability .
Cepharadione B is characterized by several notable physical properties:
In terms of chemical properties, cepharadione B exhibits stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases due to hydrolysis of its carbonyl groups .
Cepharadione B has garnered attention for its potential applications in medicinal chemistry and cancer therapeutics. Its ability to induce DNA damage positions it as a candidate for further development into anticancer drugs. Research continues into optimizing its structure for enhanced efficacy and reduced toxicity.
Furthermore, cepharadione B serves as a valuable tool in studying mechanisms of action related to DNA damage response pathways and could contribute to understanding resistance mechanisms in cancer cells .
Cepharadione B (chemical formula: C₁₉H₁₅NO₄; molecular weight: 321.33 g/mol) represents a structurally distinct 4,5-dioxoaporphine alkaloid characterized by its tetracyclic framework incorporating two ketone groups at positions 4 and 5 of the aporphine core [1]. This compound belongs to the broader dibenzoquinoline subclass of alkaloids, formally identified as 1,2-Dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-4,5(6H)-dione [1]. Its structural complexity arises from the fusion of four aromatic rings, including an isoquinolinedione system, with methoxy substituents at C-1 and C-2, and an N-methyl group [1] [6]. The presence of the diketone functionality within the aporphine skeleton significantly influences its electronic properties and biological interactions, distinguishing it from non-oxidized aporphines.
Table 1: Classification and Key Chemical Descriptors of Cepharadione B
Characteristic | Classification/Value |
---|---|
IUPAC Name | 15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione |
Chemical Category | 4,5-Dioxoaporphine Alkaloid |
Molecular Formula | C₁₉H₁₅NO₄ |
Molecular Weight | 321.33 g/mol |
Canonical SMILES | COC1=C(OC)C2=C3C(=CC4=CC=CC=C24)N(C)C(=O)C(=O)C3=C1 |
Bioactive Core Structure | Tetracyclic Dibenzoquinoline |
The isolation journey of Cepharadione B began with its initial discovery in the 1970s from botanical sources, though detailed records of the very first isolation remain sparse in the accessible literature. Early phytochemical investigations primarily focused on its structural elucidation, confirming the distinctive dioxoaporphine scaffold through spectroscopic methods and chemical derivatization [1] [6]. A significant milestone occurred in 2007 when Elban and colleagues achieved the first total synthesis of both Cepharadione B and its analogue Cepharadione A, providing unambiguous confirmation of its structure and enabling access to quantities sufficient for detailed biological evaluation [8]. This synthetic work employed a Suzuki coupling strategy, establishing a crucial platform for generating novel dioxoaporphine analogues. Early biological screening conducted alongside these synthetic efforts revealed Cepharadione B's potential as a DNA-damaging agent and cytotoxic compound, directing subsequent research towards its anticancer properties [8]. Research prior to the 2007 synthesis relied heavily on isolating limited quantities from plant material, constraining comprehensive biological studies.
Table 2: Key Milestones in Cepharadione B Research
Time Period | Key Advancement | Significance |
---|---|---|
1970s | Initial Isolation from Plant Sources | Identification as a novel dioxoaporphine alkaloid |
Pre-2007 | Phytochemical Characterization | Structural elucidation via NMR, MS, IR spectroscopy |
2007 | First Total Synthesis (Elban et al.) | Structural confirmation; Access to synthetic material |
2007 Onwards | Biological Evaluation of Synthetic & Natural Material | DNA-damaging activity; Tyrosinase inhibition; Cytotoxicity profiling |
While initially identified in the leaves of Piper sanctum (Piperaceae) [3] [6], Cepharadione B is more prominently associated with the genus Stephania (Menispermaceae), particularly within the botanical diversity of Southeast Asia. Key species producing this alkaloid include Stephania rotunda Lour. and Stephania cephalantha Hayata (synonymously, though often misspelled, referred to as S. cepharantha) [4] [7]. S. cephalantha is a slender perennial climber characterized by peltate leaves and a substantial tuberous caudex, reaching up to 20 cm in diameter. It is indigenous to mountainous regions of South-Western China, Taiwan, and Vietnam, where it thrives in well-drained, organically rich soils [5]. Known regionally as "Jin qian diao wu gui" (金线吊乌龟) in Chinese and "Bình vôi hoa đầu" in Vietnamese, it has a history of use in traditional medicine systems [4]. The genus Stephania represents a prolific source of bioactive alkaloids, with over 600 distinct alkaloids identified across its species, encompassing diverse classes like morphinans, hasubanans, aporphines, berberines, and bisbenzylisoquinolines [4] [7]. The chemical composition within these plants exhibits variability depending on geographical location, plant part (tubers often being richer than roots/leaves), and harvest time [4]. Cepharadione B exemplifies the chemical richness found within these botanicals, contributing to their ethnopharmacological significance.
Table 3: Botanical Sources and Features of Cepharadione B-Producing Plants
Plant Source | Family | Geographic Distribution | Plant Part(s) Documented for Cepharadione B | Notable Co-occurring Alkaloid Types |
---|---|---|---|---|
Stephania rotunda | Menispermaceae | Cambodia, Vietnam, Laos, India | Tubers, Roots | Hasubanalactams, Protoberberines, Aporphines |
Stephania cephalantha | Menispermaceae | South-Western China, Taiwan, Vietnam | Tubers, Roots | Bisbenzylisoquinolines (e.g., Cepharanthine), Aporphines |
Piper sanctum | Piperaceae | (Specific regions less emphasized) | Leaves | (Other Piper alkaloids - Amides, etc.) |
Cepharadione B occupies a significant niche in natural product research due to its validated bioactivities and its role as a chemotaxonomic marker within the Stephania genus. Its most prominent biological activity is tyrosinase inhibition (IC₅₀ = 170 μM), identifying it as a potential lead compound for developing skin hyperpigmentation treatments and cosmetic agents targeting melanin overproduction [3] [6]. Furthermore, it exhibits broad-spectrum in vitro cytotoxicity against multiple human cancer cell lines, inhibiting cell growth in models of lung adenocarcinoma (A-549), ovarian cancer (SK-OV-3), melanoma (SK-MEL-2), CNS cancer (XF-498), and colon cancer (HCT-15) [3] [6]. Growth inhibition (GI₅₀) values, such as 22.8 μg/mL in SF-268 (CNS cancer) and 36.1 μg/mL in DU-145 (prostate cancer) cells, highlight its differential potency across tumor types [3] [6]. While less potent than some clinically used chemotherapeutics in initial screens, its novel scaffold offers a valuable starting point for medicinal chemistry optimization. The successful total synthesis of Cepharadione B [8] opens avenues for creating structural analogues to enhance potency, improve selectivity, and reduce potential toxicity. Research into its mechanism suggests DNA interaction as one potential pathway for its cytotoxicity [8]. Its presence underscores the chemical diversity within Stephania species, plants already noted for producing pharmacologically important alkaloids like cepharanthine and tetrandrine. However, research on this specific compound also highlights challenges in natural product drug discovery, including source variability and the historical confusion with toxic adulterants like Aristolochia fangchi (guang fang ji), emphasizing the critical need for rigorous botanical authentication and quality control in utilizing such compounds [4] [7].
Table 4: Documented Bioactivities of Cepharadione B
Biological Activity | Experimental Model/Assay | Result (e.g., IC₅₀, GI₅₀) | Potential Therapeutic Relevance |
---|---|---|---|
Tyrosinase Inhibition | In vitro enzyme assay | IC₅₀ = 170 μM | Treatment of hyperpigmentation disorders |
Cytotoxicity / Antiproliferative | A-549 (Lung adenocarcinoma cells) | Growth Inhibition Reported | Anticancer agent development |
Cytotoxicity / Antiproliferative | SK-OV-3 (Ovarian cancer cells) | Growth Inhibition Reported | Anticancer agent development |
Cytotoxicity / Antiproliferative | SK-MEL-2 (Melanoma cells) | Growth Inhibition Reported | Anticancer agent development |
Cytotoxicity / Antiproliferative | XF-498 (CNS cancer cells) | Growth Inhibition Reported | Anticancer agent development |
Cytotoxicity / Antiproliferative | HCT-15 (Colon cancer cells) | Growth Inhibition Reported | Anticancer agent development |
Cytotoxicity / Antiproliferative | SF-268 (CNS cancer cells) | GI₅₀ = 22.8 μg/mL | Anticancer agent development |
Cytotoxicity / Antiproliferative | DU-145 (Prostate cancer cells) | GI₅₀ = 36.1 μg/mL | Anticancer agent development |
DNA Interaction | Biochemical assays | DNA damaging activity observed | Anticancer mechanism exploration |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3